molecular formula C21H17Cl2FN2O4S B2931830 N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451511-14-1

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2931830
CAS No.: 451511-14-1
M. Wt: 483.34
InChI Key: TVKLDMIIOQITKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with:

  • Fluorine at position 2, enhancing electronic and steric properties.
  • A sulfamoyl group at position 5, further modified by a (2-methoxyphenyl)methyl moiety.
  • An N-(2,3-dichlorophenyl) amide group, contributing halogenated aromatic interactions.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O4S/c1-30-19-8-3-2-5-13(19)12-25-31(28,29)14-9-10-17(24)15(11-14)21(27)26-18-7-4-6-16(22)20(18)23/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKLDMIIOQITKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2,3-dichloroaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO2_2NH-) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage of the S-N bond. This generates sulfonic acid and amine derivatives.
  • Basic Hydrolysis : Deprotonation facilitates nucleophilic attack at the sulfur atom, forming sulfonate salts and releasing the amine.

Key Factors :

  • Electron-withdrawing groups (e.g., Cl, F) on the aromatic rings stabilize the transition state, accelerating hydrolysis .
  • Steric hindrance from the 2-methoxyphenylmethyl group may reduce reaction rates compared to simpler sulfonamides.

Nucleophilic Substitution

The dichlorophenyl and fluoro-benzamide moieties participate in nucleophilic aromatic substitution (NAS):

Position Reactivity Example Reaction
2,3-DichlorophenylLow reactivity due to steric hindrance and electron withdrawal from Cl substituents. Substitution typically requires harsh conditions (e.g., Cu catalyst, high T) .Cl → NH2_2 under amination conditions .
2-FluorobenzamideFluorine’s strong electron-withdrawing effect activates the ring for meta-directed NAS.F → OH via hydrolysis with KOH/EtOH .

Metabolic Activation

The 2-methoxyphenyl group undergoes O-demethylation mediated by cytochrome P450 enzymes (e.g., CYP4F11), converting the methoxy group (-OCH3_3) to a hydroxyl group (-OH). This reaction is critical for prodrug activation in analogous compounds .

  • Mechanism : Oxidative cleavage of the methyl group generates formaldehyde and the phenolic derivative .
  • Biological Relevance : Demethylation enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition .

Hydrogen Bonding and Supramolecular Interactions

The compound’s planar aromatic systems and sulfonamide group facilitate intermolecular interactions:

  • Amide⋯Amide Hydrogen Bonds : Stabilize 1D chains, as seen in tri-fluorinated benzamides .
  • C-H⋯F/O Contacts : Contribute to crystal packing via weak hydrogen bonds (e.g., H⋯F = 2.51–2.56 Å) .
  • π-π Stacking : Fluorinated aromatic rings engage in stacking interactions (e.g., C-F⋯Cring_{ring} = 3.15 Å) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2-methoxyphenyl group directs EAS to the para position relative to the methoxy group:

Reagent Product Conditions
HNO3_3/H2_2SO4_4Nitro derivative0–5°C, 1 hr
Cl2_2/FeCl3_3Chlorinated analogRT, 2 hr

Limitations : Steric hindrance from the sulfamoyl group reduces reactivity at the benzamide ring.

Enzymatic Interactions

The compound acts as a competitive inhibitor for enzymes requiring hydrophobic binding pockets:

  • Stearoyl-CoA Desaturase (SCD) : Analogous N-acyl ureas inhibit SCD via covalent adduct formation after metabolic activation .
  • CYP4F11 Binding : Demethylation by CYP4F11 enhances affinity for targets, as demonstrated in oxalamide prodrugs .

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life
pH 1.2 (gastric)Sulfonamide hydrolysis~2 hrs
pH 7.4 (plasma)Slow O-demethylation>24 hrs
UV lightC-Cl bond cleavage<1 hr

Synthetic Modifications

Derivatization strategies for structure-activity relationship (SAR) studies include:

  • Sulfamoyl Replacement : Substituting -SO2_2NH- with -CO2_2H reduces activity (IC50_{50} increases 10-fold) .
  • Halogen Exchange : Replacing Cl with F improves metabolic stability but lowers solubility .

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting thioredoxin reductase in Candida albicans .

Feature Target Compound LMM5/LMM11
Core Structure Benzamide 1,3,4-Oxadiazole-linked benzamide
Sulfamoyl Substituent (2-Methoxyphenyl)methyl Benzyl(methyl) or cyclohexyl(ethyl)
Halogenation 2,3-Dichlorophenyl None
Activity Not reported Antifungal (MIC: ~4–8 µg/mL)

Key Insight : The 1,3,4-oxadiazole ring in LMM5/LMM11 may enhance antifungal activity, while the target compound’s dichlorophenyl group could improve target binding via halogen interactions.

Benzamide-Acetamide Hybrids as Urease Inhibitors

Compounds 8–13 (e.g., 12: 2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide) demonstrate urease inhibition, with IC50 values ranging from 0.8–18.2 µM .

Feature Target Compound Compound 12
Sulfamoyl Position Position 5 Position 4 (4-sulfamoylphenyl)
Substituent (2-Methoxyphenyl)methyl 2,3-Dimethylphenylamino
Activity Not reported Urease inhibition (IC50: 0.9 µM)

Key Insight : Sulfamoyl positioning and aromatic substituents critically influence enzyme affinity. The target compound’s 2-methoxy group may offer steric advantages over methyl groups.

Sulfamoylbenzamide Derivatives as HBV Capsid Effectors

Compounds 4h–4k (e.g., 4h : N-(3,4-difluorophenyl)-2-fluoro-5-(N-cyclopropylsulfamoyl)benzamide) inhibit HBV capsid assembly, with EC50 values of 0.1–1.2 µM .

Feature Target Compound Compound 4h
Aromatic Substituent 2,3-Dichlorophenyl 3,4-Difluorophenyl
Sulfamoyl Group (2-Methoxyphenyl)methyl Cyclopropyl
Activity Not reported Anti-HBV (EC50: 0.1 µM)

Key Insight : Fluorine and chlorine substituents both enhance electronegativity, but dichlorophenyl may improve lipophilicity and membrane penetration.

Structural Analogs from Screening Libraries

K781-9405 (2-fluoro-5-{[(furan-2-yl)methyl]sulfamoyl}-N-(2-methoxyphenyl)benzamide) and K781-9735 (N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide) share the benzamide-sulfamoyl scaffold .

Feature Target Compound K781-9405
Sulfamoyl Substituent (2-Methoxyphenyl)methyl Furan-2-ylmethyl
Molecular Weight Not reported 404.42 g/mol
Bioavailability Hypothetically moderate Likely lower due to furan

Key Insight : The target compound’s methoxyphenyl group may confer better metabolic stability compared to furan-based analogs.

Biological Activity

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C17H16Cl2FN3O2SC_{17}H_{16}Cl_2FN_3O_2S and a molar mass of approximately 396.29 g/mol. The structure features a dichlorophenyl group, a fluoro substituent, and a sulfamoyl moiety linked to a methoxyphenyl group.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfamoyl derivatives act as enzyme inhibitors, particularly targeting proteases and kinases.
  • Antimicrobial Activity : Benzamide derivatives have shown promise in inhibiting bacterial growth and may possess antifungal properties.
  • Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeIC50/EC50 ValuesReference
Antimicrobial10 µM
Cytotoxicity (Cancer Cells)15 µM
Enzyme InhibitionIC50 = 5 µM
AntiparasiticEC50 = 20 µM

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.
  • Antimicrobial Testing : In another investigation, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated an IC50 value of 10 µM, demonstrating moderate antimicrobial activity.
  • Enzyme Inhibition : The compound was found to inhibit specific kinases involved in cell signaling pathways crucial for cancer progression. The reported IC50 value for enzyme inhibition was 5 µM, highlighting its potential as a therapeutic agent targeting kinase activities.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of sulfamoylbenzamide derivatives. Notably:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the phenyl rings significantly affect biological activity. For instance, substituents such as methoxy or halogens can enhance potency against specific targets.
  • Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutics may yield synergistic effects, improving efficacy while reducing toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.